molecular formula C17H16F3NO2 B2741168 2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide CAS No. 1105211-68-4

2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide

Cat. No. B2741168
CAS RN: 1105211-68-4
M. Wt: 323.315
InChI Key: AGTMJNQJWWWIHY-UHFFFAOYSA-N
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Description

2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide, also known as TFMPA, is a compound that has been extensively studied for its potential in various scientific research applications. This compound is a member of the acetamide family, which is commonly used in medicinal chemistry due to its high bioavailability and low toxicity.

Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study focused on developing new chemical entities for potential anticancer, anti-inflammatory, and analgesic agents through the Leuckart synthetic pathway. It involved the assessment of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives against various cancer cell lines and for anti-inflammatory and analgesic activities. The investigation highlighted that compounds with halogens on the aromatic ring, such as N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising anticancer, anti-inflammatory, and analgesic activities, suggesting potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

Synthesis and Molecular Docking Analysis

Another study detailed the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was then subjected to in silico modeling to confirm its anticancer activity by targeting the VEGFr receptor. This showcases the compound's potential as an anticancer drug, with its structure and molecular docking analysis providing insights into its mechanism of action (Sharma et al., 2018).

Photocatalytic Degradation Studies

Research into the photocatalytic degradation of pharmaceuticals, such as paracetamol (acetaminophen), using TiO2 nanoparticles under UV light, provides insights into environmental applications of related compounds. The study highlights how variations in pH affect the adsorption and photodegradation of paracetamol, with potential implications for the environmental management of similar acetamide derivatives (Jallouli et al., 2017).

Electrochemical Properties

Investigations into the synthesis and electrochemical properties of tetrasubstituted tetraphenylethenes, including derivatives with acetamidophenyl groups, offer valuable insights into the chemical behavior and potential applications of 2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide in developing materials with specific electrochemical properties (Schreivogel et al., 2006).

properties

IUPAC Name

2-phenyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c18-17(19,20)14-7-4-8-15(12-14)23-10-9-21-16(22)11-13-5-2-1-3-6-13/h1-8,12H,9-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTMJNQJWWWIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide

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